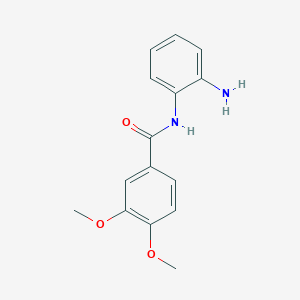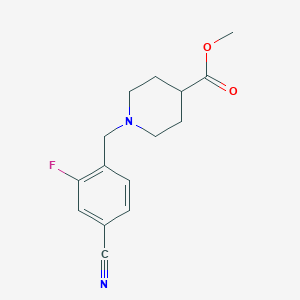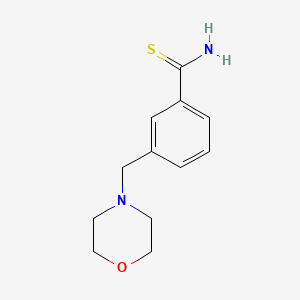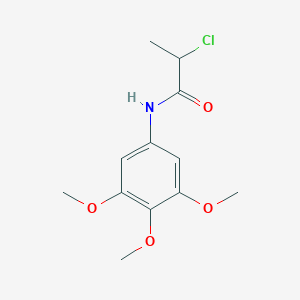
2-chloro-N-(3,4,5-trimethoxyphenyl)propanamide
Descripción general
Descripción
2-chloro-N-(3,4,5-trimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C12H16ClNO4 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
- Optical and Material Properties : N-(2-chlorophenyl)-(1-propanamide), a compound related to 2-chloro-N-(3,4,5-trimethoxyphenyl)propanamide, has been synthesized and studied for its properties relevant to non-linear optical materials. The material was characterized using various techniques like UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) capability was measured, indicating potential applications in electro-optics (Prabhu & Rao, 2000).
Antitumor Activity
- Synthesis and Evaluation : Various derivatives of this compound have been synthesized and evaluated for antitumor activity. One study demonstrated significant antitumor activity in several derivatives, indicating potential as therapeutic agents for cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Properties
- Antibacterial and Antimycotic Activity : Compounds related to this compound have been assessed for their antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains, opening pathways for potential use in antimicrobial treatments (Baranovskyi et al., 2018).
Molecular Docking and Analysis
- Molecular Docking for COVID-19 : A study focusing on 2-chloro-N-(p-tolyl)propanamide, a compound similar to this compound, involved molecular docking and quantum chemical analysis. This study suggested potential medicinal use for COVID-19, highlighting the relevance of such compounds in current pharmaceutical research (Pandey et al., 2020).
Herbicidal Activity
- Effectiveness in Agriculture : Certain derivatives of this compound have been synthesized and found effective as herbicides. This indicates potential applications in agricultural sciences for controlling unwanted plant growth (Liu et al., 2008).
Propiedades
IUPAC Name |
2-chloro-N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-7(13)12(15)14-8-5-9(16-2)11(18-4)10(6-8)17-3/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCUMMWUNZOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



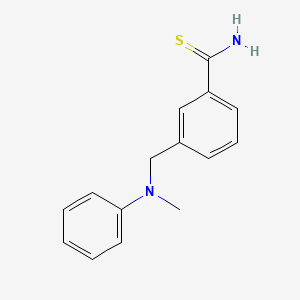
![1-[3-(Benzyloxy)phenyl]ethanamine](/img/structure/B7807595.png)
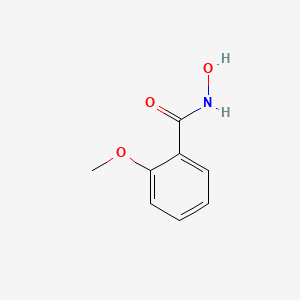
![1,2,3,4-Tetrahydrobenzo[h]quinoline](/img/structure/B7807608.png)

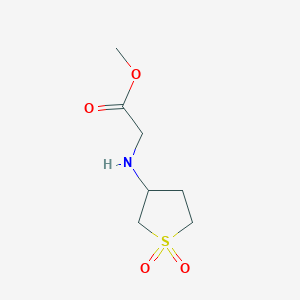
![2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7807625.png)
![3-[(Dimethylaminocarbonyl)methoxy]benzaldehyde](/img/structure/B7807655.png)
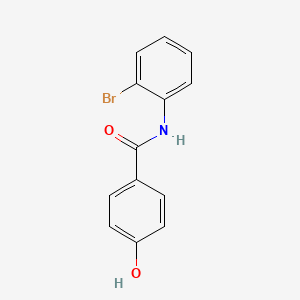
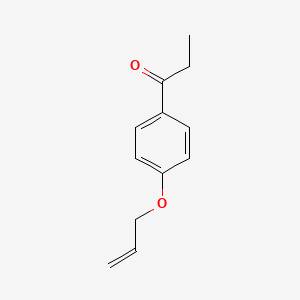
![3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR](/img/structure/B7807684.png)
